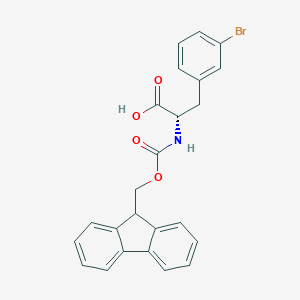

Fmoc-3-bromo-L-phenylalanine

Description

Structural and Stereochemical Considerations in Fmoc-3-bromo-L-phenylalanine Derivatives

The unique properties and applications of this compound are a direct result of its specific molecular architecture. The interplay between the Fmoc protecting group, the inherent chirality of the amino acid, and the bromine substitution is crucial for its function in chemical synthesis.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group for the amine function of the amino acid. wikipedia.orgtotal-synthesis.com Its primary role is to prevent unwanted reactions at the N-terminus during the formation of peptide bonds. americanpeptidesociety.org The Fmoc group is particularly favored in solid-phase peptide synthesis (SPPS) for several reasons: wikipedia.orgtotal-synthesis.com

Base-Labile Removal: It can be easily and cleanly removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), without affecting other acid-labile protecting groups that might be present on the amino acid side chains or the resin linker. wikipedia.orgamericanpeptidesociety.orgiris-biotech.de

Orthogonality: The use of the Fmoc group allows for an "orthogonal" protection strategy. This means that different protecting groups can be removed selectively under different chemical conditions, which is essential for synthesizing complex peptides with specific modifications. total-synthesis.comiris-biotech.de

Reaction Monitoring: The removal of the Fmoc group releases a byproduct, dibenzofulvene, which has a strong UV absorbance. This property allows for the real-time monitoring of the deprotection step, ensuring the reaction has gone to completion before proceeding to the next coupling step. wikipedia.org

Stability: The Fmoc group is stable to the acidic conditions often used to cleave the completed peptide from the solid support, ensuring the integrity of the N-terminus until the final deprotection step. total-synthesis.com

| Feature of Fmoc Group | Significance in Peptide Synthesis |

| Base-Labile Removal | Allows for mild deprotection, preserving sensitive parts of the peptide. wikipedia.orgamericanpeptidesociety.org |

| Orthogonality | Enables selective removal of protecting groups for complex syntheses. total-synthesis.comiris-biotech.de |

| UV-Active Byproduct | Facilitates monitoring of reaction completion. wikipedia.org |

| Acid Stability | Protects the N-terminus throughout the synthesis until final cleavage. total-synthesis.com |

Amino acids, with the exception of glycine (B1666218), are chiral molecules, meaning they exist in two non-superimposable mirror-image forms, designated as L (levo) and D (dextro). jpt.com In nature, the vast majority of proteins are constructed from L-amino acids. fiveable.menih.gov This stereospecificity is fundamental to biological function:

Protein Structure and Function: The L-configuration is critical for the proper three-dimensional folding of polypeptide chains into functional proteins, such as enzymes and receptors. jpt.comfiveable.me This specific arrangement allows for the precise interactions necessary for biological activity.

Enzymatic Specificity: Enzymes that synthesize proteins and those that degrade them are highly stereospecific, primarily recognizing and processing L-amino acids. jpt.com

Synthetic Peptides for Biological Applications: When synthesizing peptides intended to mimic or interact with natural biological systems, using L-amino acids is typically essential to ensure proper binding and activity. While D-amino acids are sometimes incorporated to increase resistance to enzymatic degradation, the core structure of most biologically active peptides relies on the L-configuration. nih.gov

The introduction of a bromine atom onto the phenyl ring of phenylalanine at the meta-position (position 3) provides a versatile chemical handle for further modifications. chemimpex.comangenechemical.com This halogenation has several important implications:

Site for Cross-Coupling Reactions: The bromine atom serves as a reactive site for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. wiley.com This allows for the introduction of a wide range of other functional groups, including alkyl, aryl, or other moieties, enabling the synthesis of diverse peptide analogs.

Modulation of Biophysical Properties: Halogenation can influence the electronic properties and hydrophobicity of the amino acid side chain. rsc.org This can affect how the resulting peptide folds and interacts with its biological target, potentially enhancing binding affinity or stability. acs.org

Probing Molecular Interactions: The introduction of a "heavy" atom like bromine can be useful in biophysical studies, such as X-ray crystallography, to help determine the structure of peptide-protein complexes.

Role of L-Configuration in Biological Activity and Synthesis

Historical Context and Evolution of Halogenated Phenylalanine Derivatives in Peptide and Drug Discovery Research

The deliberate modification of amino acids to create non-natural variants has long been a strategy in medicinal chemistry. The development of solid-phase peptide synthesis by R.B. Merrifield in the 1960s revolutionized the field, making the synthesis of peptides more efficient and accessible. This was followed by the introduction of various protecting groups, with the Fmoc group emerging as a popular alternative to the acid-labile Boc group due to its milder removal conditions. americanpeptidesociety.org

The incorporation of halogenated amino acids, including fluorinated, chlorinated, and brominated phenylalanines, into peptides has been a significant area of research. beilstein-journals.orgchemimpex.commdpi.com Initially, halogenation was explored for its ability to alter the steric and electronic properties of drug candidates. researchgate.net Over time, the focus has expanded to include:

Improving Pharmacokinetic Properties: Halogenation can increase the metabolic stability of peptides by making them more resistant to enzymatic degradation. beilstein-journals.orgmdpi.com

Enhancing Biological Activity: The introduction of halogens can lead to stronger interactions with biological targets, thereby increasing the potency of peptide-based drugs. acs.orgmdpi.com

Developing Probes for Research: Halogenated amino acids, including those with radioactive isotopes, are used as probes in techniques like Positron Emission Tomography (PET) for imaging and in studies of drug-target interactions. beilstein-journals.org

Facilitating Further Functionalization: The use of bromo- and iodo-phenylalanines as platforms for cross-coupling reactions to build more complex molecular architectures is a more recent and powerful strategy in drug discovery. wiley.comrsc.org

The synthesis of this compound represents a convergence of these advancements, providing a ready-to-use building block that combines the benefits of Fmoc-based peptide synthesis with the functional versatility of a halogenated side chain.

Scope and Research Significance of this compound in Contemporary Academic Disciplines

This compound is a highly versatile reagent with applications across multiple scientific fields:

Medicinal Chemistry and Drug Development: This is the primary area of application. The compound is used to synthesize novel peptide-based therapeutics. The bromine atom can be a key part of the final drug molecule or serve as a point for diversification to create libraries of related compounds for screening. chemimpex.com

Chemical Biology: Researchers use peptides containing 3-bromo-L-phenylalanine to probe biological systems. These modified peptides can be used to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. nih.gov

Bioconjugation and Materials Science: The reactive nature of the brominated phenyl group allows for the attachment of peptides to other molecules, such as fluorescent dyes, or to surfaces. chemimpex.com This is useful for creating diagnostic tools and novel biomaterials like hydrogels. chemimpex.comresearchgate.net

Protein Engineering: The incorporation of this non-natural amino acid into proteins can be used to create proteins with enhanced stability or novel functions. chemimpex.com

The significance of this compound lies in its ability to bridge the gap between standard peptide synthesis and the creation of highly functionalized, novel molecules with tailored properties for a wide range of advanced research applications. chemimpex.comangenechemical.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALGTIKYXVBTAO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370316 | |

| Record name | Fmoc-3-bromo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-48-3 | |

| Record name | 3-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-3-bromo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Fmoc 3 Bromo L Phenylalanine and Its Analogs

Chemo-Enzymatic Synthesis Strategies for Enantiomerically Pure Fmoc-3-bromo-L-phenylalanine

The synthesis of enantiomerically pure this compound is paramount, as the biological activity of peptides is highly dependent on stereochemistry. Chemo-enzymatic strategies offer a powerful approach to achieve high enantiopurity, combining the efficiency of chemical synthesis for precursor preparation with the exquisite stereoselectivity of enzymes.

A common strategy involves the enzymatic amination of a chemically synthesized precursor. For instance, a halogenated derivative of (E)-cinnamic acid can be synthesized chemically and then subjected to the action of Phenylalanine Ammonia (B1221849) Lyase (PAL). nih.govnih.gov Under appropriate conditions, PAL catalyzes the stereoselective addition of ammonia to the double bond, yielding the desired L-enantiomer of 3-bromophenylalanine with high fidelity. nih.govnih.gov Another enzymatic route uses phenylalanine dehydrogenase, which can convert the corresponding α-keto acid (3-bromophenylpyruvic acid) into the L-amino acid. nih.gov

Alternatively, enzymatic resolution can be employed to separate a racemic mixture of 3-bromo-DL-phenylalanine. This process involves the specific enzymatic hydrolysis of a racemic amino acid ester. An enzyme, such as a protease, will selectively hydrolyze the L-ester to the L-acid, leaving the D-ester unreacted. google.com The resulting L-acid and D-ester can then be separated. The final step in these chemo-enzymatic pathways is the chemical protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group, typically using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions, to yield the final building block ready for peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Integration of this compound

This compound is a valuable building block for incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). chemimpex.com SPPS, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). mdpi.com The Fmoc/tBu strategy is the most common approach in modern SPPS. iris-biotech.dealtabioscience.com In this method, the temporary Nα-amino protecting group is the base-labile Fmoc group, while permanent side-chain protecting groups are typically acid-labile, such as the tert-butyl (tBu) group. altabioscience.compeptide.com This orthogonality allows for the selective removal of the Fmoc group at each cycle without disturbing the side-chain protection or the linkage to the resin. peptide.com

The integration of this compound follows the standard SPPS cycle:

Deprotection: The Fmoc group of the resin-bound peptide is removed, typically with a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose a free N-terminal amine. mdpi.comiris-biotech.de

Coupling: The incoming this compound is pre-activated and then coupled to the free amine of the resin-bound peptide. tudublin.ie

Washing: The resin is thoroughly washed to remove excess reagents and byproducts. mdpi.com This cycle is repeated until the desired peptide sequence is assembled. The bromine atom on the phenylalanine ring is stable to the standard conditions of Fmoc-SPPS.

Optimization of Coupling Efficiencies and Minimization of Racemization

A more significant challenge during the activation and coupling of Nα-protected amino acids is the risk of racemization, which is the loss of stereochemical integrity at the α-carbon. While urethane-based protecting groups like Fmoc are designed to suppress racemization, certain amino acids remain susceptible, particularly under harsh coupling conditions or with certain activating agents. nih.gov For sensitive couplings, including those involving sterically hindered or racemization-prone residues, the choice of coupling reagent is crucial. Modern coupling reagents are designed to balance high reactivity with low racemization levels.

| Coupling Reagent/System | Type | Key Characteristics |

| DIC/Oxyma | Carbodiimide/Additive | Considered a very mild and effective system for suppressing racemization. nih.gov Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a safer and highly efficient alternative to the potentially explosive HOBt. bachem.comluxembourg-bio.com |

| HBTU/HATU | Aminium/Uronium | Highly efficient and fast-acting reagents. bachem.com HATU is generally more reactive but can lead to more racemization with sensitive residues compared to milder reagents. nih.gov |

| COMU | Aminium/Uronium | A third-generation uronium salt incorporating an Oxyma moiety. It demonstrates coupling efficiencies comparable to HATU but with reduced racemization and improved safety. mesalabs.com |

| DEPBT | Phosphonium | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one has been shown to be highly effective in avoiding racemization in solution-phase synthesis, a principle applicable to challenging SPPS couplings. luxembourg-bio.com |

This table presents a selection of modern coupling reagents and their general characteristics relevant to minimizing racemization and optimizing coupling in peptide synthesis.

The use of milder bases, such as 2,4,6-collidine instead of diisopropylethylamine (DIPEA), can also help to minimize racemization. mesalabs.com For this compound, studies on related halogenated phenylalanines suggest that standard, optimized coupling protocols using reagents like HBTU or DIC/Oxyma are generally effective. mdpi.com

Strategies for Orthogonal Deprotection in Complex Peptide Sequences

Orthogonal protection is a fundamental concept in the synthesis of complex peptides, allowing for the selective removal of one type of protecting group in the presence of others. peptide.combiosynth.com This enables the synthesis of modified peptides, such as cyclic peptides, branched peptides, or those with post-translational modifications. altabioscience.com

The standard Fmoc/tBu strategy is itself orthogonal. iris-biotech.de The Fmoc group is removed by a base (piperidine), while the tBu and other common side-chain protecting groups (e.g., Trityl (Trt) for Cys/His, Boc for Lys/Trp) are removed by strong acid (Trifluoroacetic acid, TFA) during the final cleavage from the resin. iris-biotech.depeptide.com

For more complex syntheses involving this compound, additional levels of orthogonality may be required. For example, if a side-chain modification is desired via the bromo-substituent while the peptide is still on the resin, all other side-chain protecting groups and the Nα-Fmoc group must remain intact. The Suzuki-Miyaura cross-coupling reaction, for instance, can be performed on resin-bound peptides containing bromophenylalanine using a palladium catalyst under conditions that are generally compatible with standard protecting groups. mdpi.com

If selective deprotection of another side chain is needed in the presence of the Fmoc group and other acid-labile groups, a third or fourth orthogonal protecting group can be introduced.

| Protecting Group | Cleavage Condition | Orthogonal To |

| Fmoc (Nα-protection) | Piperidine (base) | tBu, Boc, Trt (acid-labile); Alloc (Pd(0)); ivDde (hydrazine) |

| tBu, Boc, Trt (Side-chain) | TFA (strong acid) | Fmoc (base); Alloc (Pd(0)); ivDde (hydrazine) |

| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Fmoc (base); tBu, Boc, Trt (acid-labile); ivDde (hydrazine) |

| ivDde/Dde | Hydrazine (mild nucleophile) | Fmoc (base, though some lability noted); tBu, Boc, Trt (acid-labile); Alloc (Pd(0)) |

This table illustrates common orthogonal protecting group schemes used in conjunction with Fmoc chemistry.

This multi-layered orthogonal strategy allows for precise, site-specific modifications at various stages of the synthesis, both on-resin and in solution after cleavage.

Solution-Phase Synthetic Approaches for this compound Building Blocks

While SPPS is dominant for peptide synthesis, solution-phase synthesis remains critical for preparing the amino acid building blocks themselves, such as this compound. bachem.com Solution-phase peptide synthesis (SolPPS) is also used for large-scale production of shorter peptides. google.com

The synthesis of the this compound building block typically starts with commercially available 3-bromo-L-phenylalanine. The key step is the protection of the α-amino group with the Fmoc moiety. This is generally achieved by reacting the amino acid with an Fmoc-donating reagent like 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in an aqueous basic solution (e.g., using sodium bicarbonate or sodium carbonate) with an organic co-solvent like dioxane or acetone. The reaction is typically straightforward, and the product can be purified by crystallization.

In cases where the starting amino acid is not commercially available, more complex multi-step syntheses are required. For example, a tandem alkylation-second-order asymmetric transformation protocol has been used to prepare tailor-made phenylalanine derivatives from glycine (B1666218). nih.gov In such a process, a chiral nickel(II) complex of glycine is alkylated with a benzyl (B1604629) bromide derivative (e.g., 3-bromobenzyl bromide). The resulting complex is then disassembled to release the enantiomerically enriched amino acid, which can subsequently be Fmoc-protected. nih.gov

Regioselective Bromination Techniques for Phenylalanine Derivatives

The synthesis of 3-bromophenylalanine requires the regioselective introduction of a bromine atom onto the phenyl ring of a phenylalanine precursor. Direct electrophilic bromination of unprotected phenylalanine can be challenging, often leading to mixtures of ortho-, meta-, and para-isomers, with the para-isomer typically favored. chemistryviews.org Achieving meta-selectivity requires specific strategies.

One approach is to start with a precursor that already contains a meta-directing group or to perform the bromination on a derivative where the combined electronic and steric effects favor the 3-position. For instance, bromination of N-phthaloyl-phenylalanine derivatives has been reported to occur at the β-position of the side chain rather than the aromatic ring under certain radical conditions. researchgate.net Therefore, electrophilic aromatic substitution on a suitably protected phenylalanine derivative is the more common route. This often involves harsh conditions, and achieving high regioselectivity for the meta position can be difficult without a strongly deactivating, meta-directing group already on the ring.

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for functionalizing aromatic rings. organic-chemistry.org The principle involves using a directing metalation group (DMG), which is a functional group containing a heteroatom (e.g., amide, carbamate (B1207046), methoxy) that can coordinate to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium). organic-chemistry.orgnih.gov This coordination positions the strong base to selectively deprotonate the adjacent (ortho) C-H bond. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a bromine source like 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS), to install the bromine atom specifically at that position. unito.it

To synthesize 3-bromo-L-phenylalanine using this logic, one would need to apply the DoM strategy to a phenylalanine derivative where the target position is ortho to a suitable DMG. For example, a primary amine can act as a directing group. A palladium-catalyzed, primary-amine-directed C-H halogenation of phenylalanine derivatives has been reported, which achieves ortho-selective halogenation. nih.gov While this directs to the 2- and 6-positions, the underlying principle of using a directing group to control regioselectivity is key.

For meta-bromination, a different strategy is required. One could start with a precursor like 3-bromobenzaldehyde, convert it to a protected phenylalanine via methods like the Strecker or Erlenmeyer-Plöchl synthesis, followed by enzymatic resolution and Fmoc-protection. Alternatively, a DoM strategy could be applied to a different precursor that, upon functionalization and further transformation, yields the desired product. The power of DoM lies in its ability to override the inherent electronic preferences of the aromatic ring, providing access to substitution patterns that are difficult to achieve through classical electrophilic aromatic substitution. organic-chemistry.org

Green Chemistry Approaches in Bromination Reactions

Traditional electrophilic bromination reactions often employ molecular bromine (Br₂), a reagent that is highly toxic, corrosive, and volatile. wordpress.com Green chemistry principles encourage the use of safer and more environmentally benign alternatives. wordpress.com N-bromosuccinimide (NBS) is a common solid-state alternative to liquid bromine, making it easier and safer to handle. wordpress.com However, the use of NBS generates succinimide (B58015) as a byproduct and has a lower atom economy, as only one bromine atom from the molecule is utilized. wordpress.com

More sustainable methods focus on the in situ generation of the brominating agent, which avoids the handling and transportation of hazardous materials. One such approach involves the reaction of an oxidant like sodium hypochlorite (B82951) (NaOCl) with a bromide source such as hydrobromic acid (HBr) or potassium bromide (KBr) in a continuous flow system. nih.gov This method allows for the on-demand production of bromine, which is immediately consumed in the subsequent reaction, significantly enhancing safety and control. nih.gov

Enzymatic approaches represent a frontier in green synthesis. Phenylalanine ammonia lyases (PALs) are enzymes that can catalyze the amination of various cinnamic acids to produce phenylalanine analogs. frontiersin.org While not a direct bromination method, this enzymatic strategy allows for the sustainable production of phenylalanine derivatives from precursors, potentially including those already containing a bromine atom, under mild, aqueous conditions. frontiersin.org Furthermore, greener protocols for peptide bond formation, a subsequent step for Fmoc-amino acids, utilize agro-waste-derived solvents, minimizing the reliance on conventional, often toxic, organic solvents like DMF. researchgate.net

Post-Synthetic Modification Strategies on the Bromine Moiety

The carbon-bromine bond in this compound is a key functional group that enables a wide range of palladium-catalyzed cross-coupling reactions. These reactions allow for the precise installation of aryl, alkenyl, alkynyl, and nitrogen-containing substituents, transforming the simple brominated starting material into a diverse library of unnatural amino acids for applications in peptide science, drug discovery, and materials chemistry. chemimpex.comchemimpex.com

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the synthesis of Fmoc-protected aryl-phenylalanines, often referred to as Bip derivatives. nih.govacs.org A one-step protocol using nonaqueous conditions can directly couple various aryl and heteroaryl boronic acids with Fmoc-protected bromophenylalanines in good to excellent yields. nih.govacs.org This method is directly compatible with subsequent Fmoc-based solid-phase peptide synthesis (SPPS). nih.govacs.org

The reaction conditions are crucial for success, particularly in minimizing the premature cleavage of the Fmoc protecting group. mdpi.com High-throughput screening has identified optimal catalyst systems, such as Pd(OAc)₂ with 1,1′-bis(di-tert-butylphosphino)ferrocene (DTBPF) as the ligand and K₃PO₄ as a mild base, which function effectively at temperatures below 80 °C. mdpi.com This methodology has been successfully applied to couple Fmoc-4-bromophenylalanine with 4-acetamidophenyl-1-pinacolatoboron ester, yielding the product in 81% yield. mdpi.com The versatility of this reaction is further demonstrated by its use in coupling bromophenylalanine derivatives with fluorinated pyridine (B92270) boronates, a key step in synthesizing complex pharmaceutical intermediates. chemistryviews.org

| Reactants | Catalyst System | Base | Solvent | Yield | Reference |

| Fmoc-4-bromo-L-phenylalanine + Arylboronic acid | Pd(OAc)₂ / DTBPF | K₃PO₄ | THF or t-amylOH | Good to Excellent | nih.govacs.orgmdpi.com |

| Fmoc-4-bromophenylalanine + 4-acetamidophenyl-1-pinacolatoboron ester | PdCl₂ | Na₂CO₃ | THF/ethylene glycol | 81% | mdpi.com |

| Protected bromophenylalanine derivative + Tetrafluorinated pyridine pinacolatoboranate | [Pd(PiPr₃)₂] | NMe₄F or CsF | Not specified | Very Good | chemistryviews.org |

The Heck and Sonogashira reactions are cornerstone methods for introducing unsaturation into organic molecules by forming C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively.

The Heck reaction facilitates the palladium-catalyzed coupling of aryl halides with alkenes. It has been employed for the olefination of phenylalanine residues within peptides, demonstrating its utility in post-synthetic modification. nih.gov A bidentate coordination of the peptide to the palladium catalyst is considered crucial for the reaction's success. nih.gov

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing phenylalanine derivatives containing alkyne moieties, which are valuable as "clickable" handles for bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net Copper-free Sonogashira variants have also been developed, which are particularly useful in biological contexts to avoid copper toxicity. researchgate.net For instance, small peptides with a 3-bromobenzyl group have been cyclized via an intramolecular copper-free Sonogashira reaction. researchgate.net

| Reaction | Coupling Partners | Catalyst System | Key Features | Reference |

| Heck | This compound + Alkene | Pd catalyst | Forms C-C double bonds (alkenyl groups). | nih.gov |

| Sonogashira | This compound + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Forms C-C triple bonds (alkynyl groups); useful for "click" chemistry. | wikipedia.orgorganic-chemistry.org |

| Copper-Free Sonogashira | Intramolecular: Peptide with 3-bromobenzyl and alkynoyl groups | Pd catalyst | Enables cyclization and avoids potentially toxic copper co-catalyst. | researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of aryl amines by offering a versatile and functional-group-tolerant alternative to harsher classical methods. wikipedia.org For this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines, including ammonia equivalents, onto the phenyl ring. organic-chemistry.org

A significant challenge in applying this reaction to amino acid derivatives is the preservation of stereochemical integrity at the α-carbon. wiley.com Recently, a light-driven nickel-catalyzed method has been developed for the C-N coupling of optically active amines and amino acid esters with aryl bromides, which proceeds with retention of the enantiomeric excess (ee). wiley.com This provides a powerful tool for accessing chiral N-aryl amino acid derivatives. Catalyst systems and conditions have been refined to allow for the use of aqueous ammonia and hydroxide (B78521) bases, broadening the accessibility and practicality of this transformation for creating primary arylamines from aryl bromides. beehiiv.com

Fluorinated amino acids are of great interest in medicinal chemistry and protein engineering, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and hydrophobicity. beilstein-journals.orgnih.gov The bromine atom of this compound can serve as a precursor for introducing fluorine.

Halogen Exchange (Halex) reactions involve the direct substitution of bromine with fluorine. This can be achieved using various fluorinating agents. Mechanochemical methods using a ball mill with AgF as the fluorine source offer an eco-friendly, catalyst-free route for halogen exchange. rsc.org The Halex reaction can also be performed using spray-dried KF, often with a phase-transfer catalyst, under solvent-free or high-boiling solvent conditions. researchgate.net For the synthesis of radiolabeled analogs for Positron Emission Tomography (PET), nucleophilic substitution using ¹⁸F⁻ (e.g., K¹⁸F/Kryptofix) is a common strategy. google.com

De Novo Synthesis involves constructing the fluorinated phenylalanine from simpler, often already fluorinated, starting materials. One approach starts with a fluorinated benzaldehyde, such as 3-bromo-4-fluorobenzaldehyde. nih.gov This aldehyde is reacted with N-acetylglycine to form an azalactone intermediate, which is then asymmetrically hydrogenated to establish the L-stereocenter, ultimately yielding 3-bromo-4-fluoro-L-phenylalanine. nih.gov Another strategy involves the direct electrophilic fluorination of L-phenylalanine or its derivatives using reagents like [¹⁸F]F₂ or [¹⁸F]AcOF, although this can lead to a mixture of ortho, meta, and para isomers. nih.govresearchgate.net

| Synthetic Strategy | Precursor | Key Reagents/Steps | Product | Key Features | Reference |

| Halogen Exchange (Halex) | This compound | AgF (ball milling); KF (solvent-free); K¹⁸F/Kryptofix | Fmoc-3-fluoro-L-phenylalanine | Direct replacement of Br with F; can be used for ¹⁸F labeling. | rsc.orgresearchgate.netgoogle.com |

| De Novo Synthesis | 3-bromo-4-fluorobenzaldehyde | N-acetylglycine, Asymmetric Hydrogenation | 3-bromo-4-fluoro-L-phenylalanine | Builds the molecule from a fluorinated precursor; offers stereochemical control. | nih.gov |

| Direct Fluorination | L-Phenylalanine | [¹⁸F]AcOF or [¹⁸F]F₂ | Mixture of o, m, p-[¹⁸F]fluoro-L-phenylalanine | Electrophilic fluorination; often results in isomeric mixtures. | nih.gov |

Buchwald-Hartwig Amination for Nitrogen-Containing Moieties

Synthesis of Clickable and Photoreactive Fmoc-Phenylalanine Derivatives for Bioconjugation

The creation of multifunctional amino acids that incorporate both a "clickable" handle and a photoreactive group is a sophisticated strategy for advanced chemical biology applications like photoaffinity labeling. rsc.orgnih.gov These tools are designed to identify and characterize the biological targets of bioactive peptides. nih.gov

A notable example is the synthesis of an Fmoc-protected derivative of p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa). rsc.orgnih.govresearchgate.net This molecule contains a terminal alkyne for click chemistry and a benzophenone (B1666685) moiety for photo-crosslinking. nih.gov The synthesis starts from 3-(4-bromophenyl)-1-propanol and proceeds through an 11-step sequence. nih.govresearchgate.netrsc.org The bromine atom in an early intermediate is crucial for introducing the benzoyl portion of the molecule. The final Fmoc-protected amino acid can be directly incorporated into peptides via standard SPPS, allowing a photoreactive group and a reporter tag handle to be introduced in a single step. nih.gov

Aryl azides are another class of functional groups that serve as both photoreactive probes and, in the case of azides, partners in click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition or Staudinger ligation). The asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine has been achieved via Schöllkopf's alkylation method. tandfonline.comresearchgate.net In this synthesis, the key step is the alkylation of a bislactim ether with 3-azide-4-fluorobenzyl bromide. tandfonline.com The resulting amino acid is then protected with an Fmoc group, rendering it ready for peptide synthesis. tandfonline.com These derivatives are invaluable for creating probes to investigate ligand-receptor interactions and other biological processes. chemimpex.comrsc.org

| Derivative Type | Functional Moieties | Synthetic Approach | Starting Material Example | Application | Reference |

| Dual Function | Alkyne (Clickable) + Benzophenone (Photoreactive) | Multi-step synthesis involving a brominated precursor | 3-(4-bromophenyl)-1-propanol | Photoaffinity labeling, Target identification | rsc.orgnih.govresearchgate.netrsc.org |

| Azido Derivative | Azide (Clickable + Photoreactive) + Fluorine | Asymmetric synthesis via Schöllkopf's alkylation | 3-azide-4-fluorobenzyl bromide | Photoaffinity labeling, Bioconjugation | tandfonline.comresearchgate.net |

Iii. Applications of Fmoc 3 Bromo L Phenylalanine in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Peptides and Peptidomimetics

The primary application of Fmoc-3-bromo-L-phenylalanine lies in its role as a building block for the synthesis of peptides and peptidomimetics. chemimpex.com It is particularly well-suited for Solid-Phase Peptide Synthesis (SPPS), an efficient method for creating complex peptide sequences. chemimpex.com The Fmoc group provides stable protection for the amino group, which can be selectively removed under controlled conditions during the synthesis cycle. angenechemical.comchemimpex.com The presence of the bromine atom on the L-phenylalanine core allows for the creation of diverse peptide libraries, which can then be screened to identify novel drug candidates with high efficacy and selectivity. chemimpex.com

The introduction of a bromine atom into a peptide's structure via this compound is a strategic chemical modification used to enhance its pharmacological profile. nih.gov Halogenation can influence the physico-chemical and structural properties of polypeptides, which is crucial for their interaction with biological targets like receptors or enzymes. mdpi.com

Advantages of incorporating bromine include:

Increased Therapeutic Activity : The bromine substituent can enhance the biological activity of peptide-based drugs. chemimpex.comump.edu.pl

Enhanced Target Interactions : The bromine atom can participate in "halogen bonding," a noncovalent interaction with electron-donating atoms on a biological target. ump.edu.placs.org This directional interaction can favorably alter intermolecular and intramolecular forces, potentially leading to stronger and more specific drug-target binding. ump.edu.plmdpi.com

Improved Permeability : Halogenation is generally associated with improved permeability across cell membranes, a key factor for a drug's bioavailability. nih.gov

For instance, studies on RGD peptides have shown that the introduction of halogens can increase their affinity and specificity for certain integrins. nih.gov Similarly, incorporating chlorine or bromine into peptoids has been shown to boost their antimicrobial activity against Gram-positive bacteria. nih.gov

The bromine atom on this compound serves as a chemical "handle" for further functionalization, enabling the development of targeted therapeutic agents. chemimpex.comCurrent time information in Bangalore, IN. This allows for the attachment of other molecules, such as diagnostic agents or moieties that direct the peptide to specific cells or tissues. chemimpex.com This technique, known as bioconjugation, is a cornerstone of modern targeted therapy, aiming to increase drug efficacy at the site of action while minimizing off-target effects. chemimpex.comnih.gov By incorporating this bromo-amino acid into a peptide sequence, researchers can create sophisticated constructs designed to interact specifically with disease-related biomarkers.

| Application Area | Role of Bromo-Phenylalanine | Therapeutic Goal |

| Peptide-Based Drugs | Serves as a versatile building block in SPPS. chemimpex.com | Creation of complex peptides with specific biological activities. chemimpex.com |

| Targeted Drug Delivery | The bromine atom acts as a point for bioconjugation. chemimpex.com | Attachment of targeting moieties to direct drugs to specific cells. chemimpex.com |

| Diagnostic Agents | Facilitates the attachment of imaging or reporter groups. chemimpex.com | Development of probes to visualize biological processes or disease sites. chemimpex.com |

This compound is integral to the design of advanced drug delivery systems and prodrugs. chemimpex.comchemimpex.com A prodrug is an inactive medication that is metabolized in the body to produce an active drug. escholarship.org This strategy can be used to improve a drug's pharmacokinetic properties. nih.gov The incorporation of chemically modified amino acids is a key aspect of creating peptide-based prodrugs. escholarship.org For example, a peptide sequence can be designed to be cleaved by specific enzymes present in a target tissue, such as the small intestine, triggering the release of the active therapeutic agent. escholarship.org

The bromine atom can be used as a reactive site to link a peptide to a larger drug delivery vehicle or to a temporary masking group. acs.org Research into related bromo-compounds, such as bromopyridazinediones, has shown their potential to form the core of novel prodrug systems that are designed to cleave and release a drug in the high-thiol environment of a cell's cytoplasm, such as in the presence of glutathione. nih.gov This highlights the potential for bromine-containing moieties to be used in stimuli-responsive drug release systems. nih.gov

Development of Targeted Therapeutic Agents

Exploration in Cancer Therapeutics and Diagnostics

Halogenated phenylalanine derivatives are actively explored in oncology for both therapeutic and diagnostic purposes. In drug design, these derivatives are used to create enzyme inhibitors or receptor antagonists that can block key pathways involved in tumor growth. The introduction of bromine can enhance a drug's binding affinity and selectivity for its cancer-related target. ump.edu.pl

Furthermore, the "heavy atom effect" of bromine can be exploited to increase the effectiveness of photodynamic therapy. ump.edu.pl In diagnostics, bromine isotopes can be used in advanced imaging techniques. ump.edu.pl This dual utility in therapy and diagnostics makes bromo-functionalized amino acids valuable in the development of "theranostics," which combine diagnosis and treatment in a single agent. While much research has focused on fluorinated beilstein-journals.org and borinated beilstein-journals.orgresearchgate.net phenylalanine analogs for cancer applications like Boron Neutron Capture Therapy (BNCT), the principles of using a modified amino acid to target cancer cells are directly applicable to bromine-containing compounds.

Neuropharmacological Research Applications

This compound and its parent compound, 3-Bromo-L-phenylalanine, are utilized in neuropharmacological research. chemimpex.comchemimpex.com They are employed in studies of neurotransmitter systems to help scientists understand the specific roles that modified amino acids play in brain function and behavior. chemimpex.com The development of drugs targeting neurological disorders is a key application area for these compounds. chemimpex.com By incorporating 3-bromo-L-phenylalanine into peptides or small molecules, researchers can create novel ligands to probe or modulate the function of receptors in the central nervous system.

Development of Allosteric Modulators and Ligands for Receptor Systems

A significant application of 3-bromo-L-phenylalanine is in the discovery and development of allosteric modulators for G protein-coupled receptors (GPCRs). pnas.org Unlike traditional drugs that bind to the main (orthosteric) site of a receptor, allosteric modulators bind to a different, secondary site. pnas.org This can subtly change the receptor's shape, either enhancing or reducing the effect of the body's natural ligands. pnas.orgacs.org This approach offers the potential for greater selectivity and a more nuanced modulation of receptor activity. pnas.org

A notable success in this area was the discovery of a small-molecule negative allosteric modulator (NAM) for the β2-adrenergic receptor (β2AR), a key target in cardiovascular and respiratory medicine. pnas.org This compound, which contains a 3-bromophenylalanine fragment, was identified from a DNA-encoded chemical library. pnas.org Structure-activity relationship (SAR) studies of this compound and its derivatives revealed that the bromine atom in the meta-bromobenzyl region was critical for its functional activity, as its removal led to a dramatic reduction in the molecule's ability to modulate the receptor. researchgate.net This demonstrates the direct and crucial role of the bromine substituent in mediating complex allosteric interactions with a receptor protein.

| Research Area | Specific Application of this compound | Key Findings/Potential |

| Cancer Therapeutics | Building block for peptide-based enzyme inhibitors or receptor antagonists. | Bromine can enhance binding affinity and selectivity for cancer targets. Potential use in photodynamic therapy. ump.edu.pl |

| Neuropharmacology | Synthesis of probes to study neurotransmitter systems. chemimpex.com | Helps elucidate the role of specific amino acids in brain function and develop drugs for neurological disorders. chemimpex.comchemimpex.com |

| Allosteric Modulation | Component of a known negative allosteric modulator for the β2AR. pnas.org | The bromine atom was found to be critical for the compound's functional activity and its ability to modulate the receptor. researchgate.net |

Proteomics Research and Protein Engineeringchemimpex.comscbt.com

In the fields of proteomics and protein engineering, this compound is instrumental for creating modified proteins with novel properties. chemimpex.com The ability to introduce this non-canonical amino acid allows researchers to systematically probe and alter protein structure and function in ways not possible through conventional mutagenesis of the 20 standard amino acids. researchgate.net

A key application of this compound is its site-specific incorporation into a protein's primary sequence. This is typically achieved using bio-orthogonal chemical strategies and engineered cellular machinery. One common method involves the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and recognizes a unique codon, such as the amber stop codon (UAG), introduced at the desired location in the gene. acs.orgacs.org

Researchers have successfully incorporated various phenylalanine derivatives, including p-bromo-L-phenylalanine, into proteins like green fluorescent protein (GFP) and murine dihydrofolate reductase in E. coli. acs.orgmdpi.com This technique enables the precise placement of the brominated analog, which can then serve as a versatile chemical handle for further modifications or as a probe itself. acs.orgacs.org For instance, the genetic incorporation of ortho-substituted phenylalanine derivatives, including those with halogen substitutions, has been demonstrated using an evolved pyrrolysyl-tRNA synthetase mutant. acs.org

By replacing a natural amino acid with 3-bromo-L-phenylalanine, scientists can investigate the role of specific residues in protein folding, stability, and interaction with other molecules. chemimpex.comresearchgate.net The introduction of the bulky and electronegative bromine atom can create subtle but significant perturbations in the local protein environment, providing insights into structure-activity relationships.

The unique electronic and steric properties of 3-bromo-L-phenylalanine make it a valuable tool for studying enzyme mechanisms and designing potent inhibitors. chemimpex.com Its ability to act as a selective inhibitor in certain biochemical pathways is a key area of research. chemimpex.com

A notable application is in the synthesis of Lifitegrast (Xiidra), an FDA-approved drug for treating dry eye disease. acs.org 3-bromo-L-phenylalanine is a key intermediate in the synthesis of this drug, which functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. acs.org Furthermore, non-canonical amino acids are recognized for their potential to confer resistance to proteolytic degradation, making them attractive candidates for developing more stable peptide-based enzyme inhibitors. mdpi.com

| Application Area | Example | Significance | Reference |

|---|---|---|---|

| Enzyme Inhibition | Key intermediate for Lifitegrast (LFA-1 antagonist) | Demonstrates the role of the bromo-phenylalanine scaffold in developing clinically approved drugs. | acs.org |

| Altering Enzyme Specificity | Substitution in murine dihydrofolate reductase | Showed altered substrate specificity and reduced inhibitor binding, clarifying the role of the active site residue. | mdpi.com |

| Mechanistic Studies | General use in biochemical research | The bromine atom serves as a probe to investigate protein-protein interactions and enzyme activity. | chemimpex.com |

Elucidation of Protein Structure-Function Relationships

Bioconjugation Techniques utilizing Fmoc-3-bromo-L-phenylalaninechemimpex.comchemimpex.com

The bromine atom on the phenyl ring of this compound is not just a structural probe but also a reactive handle for bioconjugation. chemimpex.com This allows for the covalent attachment of other molecules, such as fluorescent dyes, drugs, or imaging agents, to the peptide or protein of interest. chemimpex.com

This compound is utilized in fluorescent labeling applications, which are essential for visualizing and tracking peptides in biological systems. chemimpex.comchemimpex.com After the peptide is synthesized with the brominated amino acid incorporated at a specific site, the bromine atom can serve as an anchor point for attaching a fluorescent molecule. This is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orggoogle.com This method allows for the creation of site-specifically labeled peptides, which are invaluable for various biological assays, including fluorescence microscopy and flow cytometry. chemimpex.com

The ability to incorporate 3-bromo-L-phenylalanine into peptides is leveraged for the creation of sophisticated molecular probes and biosensors. For instance, researchers have developed fluorogenic probes by coupling N-protected 3-bromo-L-phenylalanine derivatives with BODIPY dyes. google.com These probes can be designed to become fluorescent only upon interaction with a specific biological target, such as fungal cell membranes, enabling real-time imaging of biological processes. chemimpex.comgoogle.com

Furthermore, the incorporation of amino acids with unique chemical handles facilitates the development of photoaffinity probes. rsc.org These probes contain a photoreactive group and a reporter tag, allowing them to form a covalent bond with their biological target upon photo-irradiation, which is crucial for identifying ligand-receptor interactions. rsc.orgpeptide.com The bromo-substituted phenylalanine provides a versatile platform for constructing such multifunctional probes.

| Probe/Sensor Type | Methodology | Application | Reference |

|---|---|---|---|

| Fluorogenic Probes | Coupling of a 3-bromo-L-phenylalanine derivative with a fluorophore (e.g., BODIPY) via Pd-catalyzed reaction. | Imaging of specific biological targets, such as A. fumigatus in human tissue. | google.com |

| Photoaffinity Probes | Incorporation of an amino acid with both a photoreactive group and a clickable handle. | Identifying and studying ligand-receptor interactions. | rsc.org |

| Environmental Sensors | Incorporation of environmentally sensitive non-canonical amino acids (related to bromo-phenylalanine). | Probing the local environment within a protein and studying protein folding/unfolding. | acs.org |

Fluorescent Labeling of Peptides for Biological Assays

Investigation of Amino Acid Derivatives as Ergogenic Substances

The investigation into amino acid derivatives as ergogenic aids—substances intended to enhance physical performance, stamina, or recovery—is a significant area of research in sports nutrition and medicine. chemsrc.commedchemexpress.com While a wide array of amino acid derivatives have been studied for these properties, it is important to note that specific research into the ergogenic potential of this compound is not available in current scientific literature. The primary application of this compound is as a building block in peptide synthesis and drug development, valued for its utility in creating complex peptide sequences and for introducing specific functionalities into molecules. chemimpex.com

The interest in any amino acid derivative, including halogenated phenylalanines, for ergogenic purposes stems from the established roles of other derivatives in metabolic and physiological processes relevant to exercise. chemsrc.commedchemexpress.com These compounds can influence anabolic hormone secretion, serve as fuel during physical activity, enhance mental performance under stress, and help prevent exercise-induced muscle damage. chemsrc.commedchemexpress.com

Several amino acid derivatives have been extensively studied for their ergogenic effects. These investigations provide a framework for understanding how such compounds might influence performance. Key examples include:

Creatine (B1669601): A derivative of glycine (B1666218), arginine, and methionine, creatine is known to increase intramuscular stores of phosphocreatine, a rapid source of energy for muscle contraction during short, high-intensity exercise. medsciencegroup.us

Branched-Chain Amino Acids (BCAAs): Leucine, isoleucine, and valine are essential amino acids that can be oxidized in the muscle for energy. chemimpex.com They have been studied for their potential to delay fatigue and reduce muscle soreness. chemimpex.com

β-Hydroxy-β-methylbutyrate (HMB): A metabolite of the amino acid leucine, HMB is thought to reduce muscle protein breakdown. chemimpex.com

Taurine: This derivative has been investigated for its role in reducing oxidative stress during exercise. chemsrc.com

Tyrosine: While studies on its direct effects on exercise performance are not conclusive, tyrosine has been shown to improve cognitive function and mood, particularly in stressful situations like sleep deprivation. chemsrc.com

Citrulline and Arginine: These amino acids are involved in the urea (B33335) cycle and nitric oxide synthesis. Arginine has been studied for its potential to reduce exercise-related ammonia (B1221849) accumulation, while citrulline may enhance arginine levels. medchemexpress.com

The research into these compounds reveals a complex picture. The effectiveness of an amino acid derivative as an ergogenic aid can depend on the type of exercise, the individual's training status, and their dietary intake. chemsrc.com For instance, supplementation is often more beneficial for individuals who have a deficiency. chemsrc.com

While no direct studies link this compound to ergogenic effects, the broader research into halogenated derivatives of L-phenylalanine has explored other biological activities, such as neuroprotection. nih.gov For example, 3,5-dibromo-L-tyrosine, another halogenated derivative, has demonstrated neuroprotective effects in models of brain ischemia. nih.gov This highlights that modifications to the phenylalanine structure, such as halogenation, can impart potent biological activities, although these are not necessarily related to physical performance enhancement.

Research Findings on Various Amino Acid Derivatives as Ergogenic Aids

| Amino Acid Derivative | Investigated Ergogenic Effect(s) | Summary of Research Findings |

| Creatine | Improve exercise performance, muscle strength; delay fatigue. | Shown to enhance performance in high-intensity, short-duration exercise. chemsrc.commedsciencegroup.us |

| Tyrosine | Improve cognitive performance under stress. | Not found to have a direct favorable effect on exercise performance, but effective in improving mood and cognitive function in sleep-deprived individuals. chemsrc.commedchemexpress.com |

| Carnitine | Delay onset of fatigue, improve exercise performance. | Reported to delay fatigue and improve body strength; however, more comprehensive research is needed to confirm its ergogenic role. chemsrc.com |

| β-Hydroxy-β-methylbutyrate (HMB) | Increase fat-free mass, reduce exercise-induced muscle injury, improve muscle endurance. | Studies suggest HMB can influence body strength and composition, prevent muscle injury, and improve endurance. chemsrc.comchemimpex.com |

| Taurine | Reduce oxidative stress, delay fatigue, improve exercise performance. | Found to reduce oxidative stress during exercise and may act as an antihypertensive agent. chemsrc.com More research is needed to substantiate its ergogenic role. chemsrc.com |

| Branched-Chain Amino Acids (BCAAs) | Delay fatigue, serve as fuel, support endurance. | Reported to delay fatigue and increase sustained exercise capacity. medchemexpress.com |

| Citrulline | Enhance performance and recovery. | Has emerged as a regulator of muscle function and may improve performance, often combined with malate (B86768) to enhance ATP production. chemsrc.com |

Iv. Advanced Analytical and Characterization Methodologies for Fmoc 3 Bromo L Phenylalanine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of Fmoc-3-bromo-L-phenylalanine.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons of the Fmoc protecting group, the phenyl ring, and the amino acid backbone. A representative ¹H NMR spectrum shows a multiplet in the range of δ 0.86–1.54 ppm for aliphatic protons, a doublet at δ 2.53 ppm for the methyl group, a multiplet between δ 2.68–3.24 ppm for other aliphatic protons, a multiplet at δ 4.43 ppm, and a complex multiplet in the aromatic region from δ 6.95–8.42 ppm. pnas.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. For a related compound, N-Boc-p-phosphonomethyl-L-phenylalanine, characteristic shifts include those for the Boc protecting group, the β-carbon, the α-carbon, and the aromatic carbons. scispace.com While specific data for this compound is not detailed in the provided results, the principles of analysis are analogous.

¹⁹F NMR Spectroscopy: While not directly applicable to this compound, ¹⁹F NMR is a powerful technique for characterizing fluorinated derivatives. For instance, in the analysis of related fluorinated phenylalanine derivatives, ¹⁹F NMR provides specific signals for the fluorine atoms, aiding in structural elucidation.

A summary of typical NMR data for related phenylalanine derivatives is presented below:

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H | 0.86 - 3.24 | Aliphatic Protons |

| 4.43 | Methine and Methylene Protons | |

| 6.95 - 8.42 | Aromatic Protons (Fmoc and Phenyl Ring) | |

| ¹³C | ~35 - 55 | Aliphatic Carbons (α and β) |

| ~120 - 145 | Aromatic Carbons | |

| ~155 - 175 | Carbonyl Carbons (Carboxyl and Fmoc) |

Note: The table presents generalized data based on similar structures; specific values for this compound may vary.

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

The expected molecular weight of this compound (C₂₄H₂₀BrNO₄) is approximately 466.3 g/mol . chemimpex.comavantorsciences.com Electrospray ionization (ESI) is a common technique used for the analysis of such compounds. In positive ion mode ESI-MS, the compound can be observed as the protonated molecule [M+H]⁺. For a related compound, an ESI-MS analysis in positive mode showed a peak at m/z 569, which could correspond to an adduct or a derivative of the expected molecule. pnas.org

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule. The fragmentation of the Fmoc group is a characteristic feature, often showing a loss of the fluorenylmethoxycarbonyl group (Δm/z 222). rsc.org This fragmentation provides valuable structural information and aids in the sequencing of peptides containing this amino acid. rsc.org

| Ion | Expected m/z |

| [M+H]⁺ | ~467.06 |

| [M+Na]⁺ | ~489.04 |

Note: The table shows calculated monoisotopic masses for the most common isotopes.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. For a similar compound, N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide, key IR stretches include the C=O stretch of the carbonyl groups (acetyl and amide) between 1650–1680 cm⁻¹ and the C-I stretch between 560–600 cm⁻¹. For this compound, one would expect to see characteristic stretches for the N-H bond of the carbamate (B1207046), the C=O bonds of the carbamate and the carboxylic acid, and C-Br bond vibrations. A certificate of analysis for a related compound, 4-Bromo-N-Fmoc-L-phenylalanine, confirms that the infrared spectrum conforms to the expected structure. labfind.co.kr

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| N-H (Carbamate) | 3200 - 3400 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=O (Carbamate, Carboxylic Acid) | 1680 - 1750 |

| C=C (Aromatic) | 1450 - 1600 |

| C-Br | 500 - 650 |

UV-Visible spectroscopy is used to analyze the chromophoric parts of the molecule, primarily the fluorenyl and phenyl rings. The Fmoc group has a strong UV absorbance, which is a property often utilized for detection in chromatographic methods. Studies on Fmoc-phenylalanine hydrogels have utilized UV-Visible spectroscopy to investigate the molecular interactions and self-assembly processes. researchgate.net This technique can provide information on the electronic transitions within the aromatic systems of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. sigmaaldrich.comvwr.com Both chiral and achiral columns are used depending on the analytical goal.

Achiral HPLC: Reversed-phase HPLC with a C18 column is commonly used to determine the chemical purity of the compound. A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), is typically employed. scispace.com Purity levels of ≥98% are often reported for commercially available this compound. sigmaaldrich.com

Chiral HPLC: Chiral HPLC is crucial for determining the enantiomeric purity of this compound, ensuring that it is the desired L-enantiomer. Polysaccharide-based chiral stationary phases are effective for the separation of N-Fmoc protected α-amino acid derivatives. phenomenex.com For instance, a purity of ≥ 99.5% as determined by chiral HPLC has been reported. chemimpex.com The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. researchgate.net Different chiral columns, such as those based on cyclodextrins or macrocyclic glycopeptides, can be used. sigmaaldrich.com For related halogenated phenylalanine derivatives, Daicel Chiralcel columns with mobile phases consisting of n-hexane and isopropanol (B130326) have been successfully used to separate enantiomers. nih.gov

| HPLC Method | Column Type | Typical Mobile Phase | Application |

| Achiral | Reversed-Phase (e.g., C18) | Water/Acetonitrile with TFA | Chemical Purity Assessment |

| Chiral | Polysaccharide-based (e.g., Lux series) | Hexane/Isopropanol | Enantiomeric Purity Assessment |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility of amino acids, including this compound, derivatization is a necessary prerequisite for GC-MS analysis. sigmaaldrich.com This process involves chemically modifying the amino acid to increase its volatility. sigmaaldrich.com

A common derivatization strategy is silylation, where active hydrogens on polar functional groups are replaced with a nonpolar moiety. sigmaaldrich.com For instance, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to create tert-butyl dimethylsilyl (TBDMS) derivatives of the amino acid. sigmaaldrich.comgreyhoundchrom.com These TBDMS derivatives are significantly more volatile and stable, making them amenable to GC-MS analysis. sigmaaldrich.com The derivatization reaction typically involves heating the amino acid with the silylating reagent in a suitable solvent. sigmaaldrich.comnih.gov

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound and elucidate its structure. sigmaaldrich.com The fragmentation pattern of TBDMS derivatives is often predictable, with characteristic fragments corresponding to the loss of specific groups, which aids in the identification of the original amino acid. sigmaaldrich.comgreyhoundchrom.com

| Parameter | Description | Source |

|---|---|---|

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | sigmaaldrich.comgreyhoundchrom.com |

| Derivative Type | tert-butyl dimethylsilyl (TBDMS) | sigmaaldrich.com |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | sigmaaldrich.comnih.gov |

| Purpose | Analysis of volatile amino acid derivatives for identification and structural elucidation. | sigmaaldrich.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used to monitor the progress of chemical reactions, including those involving this compound. umich.edulibretexts.org It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. libretexts.org

In a typical TLC experiment, a small spot of the reaction mixture is applied to a baseline on a TLC plate, which is a solid support coated with a thin layer of an adsorbent material like silica (B1680970) gel. umich.edu The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, carrying the components of the mixture with it at different rates depending on their polarity and affinity for the adsorbent. umich.edu

By comparing the retention factor (Rf) values—the ratio of the distance traveled by the compound to the distance traveled by the solvent front—of the spots on the TLC plate with those of known standards, one can track the consumption of reactants and the formation of products. umich.edu The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org Co-spotting, where the reaction mixture and the starting material are spotted in the same lane, can help to confirm the identity of the spots. libretexts.org Visualization of the spots is often achieved using UV light, especially for compounds containing chromophores like the Fmoc group. rsc.org

| Parameter | Description | Source |

|---|---|---|

| Technique | Thin-Layer Chromatography (TLC) | umich.edu |

| Adsorbent | Silica gel | umich.edu |

| Application | Monitoring reaction progress by observing the disappearance of reactants and appearance of products. | libretexts.orgthieme.de |

| Visualization | UV light | rsc.org |

Chiroptical Methods for Stereochemical Purity Determination

The biological activity of amino acids and peptides is highly dependent on their stereochemistry. Therefore, determining the stereochemical purity of this compound is of utmost importance. Chiroptical methods are a group of analytical techniques that are sensitive to the three-dimensional arrangement of atoms in a molecule.

Optical Rotation

Optical rotation is a classical chiroptical technique that measures the rotation of the plane of polarized light by a chiral molecule in solution. rsc.org The magnitude and direction of the rotation are characteristic of the compound, its concentration, the solvent, and the wavelength of light used. rsc.org For 3-Bromo-L-phenylalanine, a specific rotation value has been reported as [a]²⁰D = 3 ± 1 ° (c=2 in 1N NaOH). chemimpex.com By measuring the optical rotation of a sample of this compound and comparing it to the value of the pure enantiomer, its enantiomeric purity can be assessed.

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Specific Rotation [a]²⁰D | 3 ± 1 ° | c=2 in 1N NaOH | chemimpex.com |

| Compound | 3-Bromo-L-phenylalanine | chemimpex.com |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. chiralabsxl.com The resulting CD spectrum is highly sensitive to the stereochemistry and conformation of the molecule. chiralabsxl.comnih.gov The CD spectrum of an enantiomer is the mirror image of that of its opposite enantiomer. chiralabsxl.comresearchgate.net

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) is a powerful separation technique that has gained prominence for the analysis and purification of enantiomers. researchgate.neteuropeanpharmaceuticalreview.com SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. mdpi.com Due to the low viscosity and high diffusivity of supercritical fluids, SFC can offer faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.com

For the enantioseparation of Fmoc-amino acids, chiral stationary phases (CSPs) are employed. researchgate.netmdpi.com These stationary phases contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have been shown to be effective for the chiral resolution of Fmoc-amino acid derivatives. mdpi.comphenomenex.com The separation can be optimized by adjusting parameters such as the co-solvent, additives, temperature, and pressure. mdpi.com SFC is a valuable tool for both analytical-scale determination of enantiomeric purity and for preparative-scale separation of enantiomers. researchgate.net

| Technique | Stationary Phase | Application | Source |

|---|---|---|---|

| Chiral SFC | Polysaccharide-based chiral stationary phases (e.g., cellulose, amylose derivatives) | Enantioseparation of Fmoc-amino acids. | researchgate.netmdpi.comphenomenex.com |

X-ray Crystallography for Solid-State Structural Elucidation

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined. nih.gov

While a specific crystal structure for this compound was not found in the search results, X-ray crystallography has been successfully applied to determine the structures of related Fmoc-phenylalanine derivatives and other modified amino acids. nih.govrsc.org Such studies provide invaluable insights into the molecular packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties and self-assembly behavior of these compounds. rsc.orgresearchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial thermoanalytical techniques used to determine the thermal stability and phase behavior of materials. For this compound, these methods provide insights into its decomposition profile and melting characteristics, which are vital for understanding its stability during storage and in various applications.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The TGA profile of Fmoc-protected amino acids is characterized by several mass loss events. uoguelph.ca The initial, minor mass loss, typically occurring below 120°C, is often attributed to the evaporation of residual solvents or adsorbed water. uoguelph.ca The major decomposition of this compound is expected to occur at higher temperatures. A significant event is the thermal cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Studies have shown that the Fmoc group can be thermally cleaved at temperatures around 120°C, often leading to the formation of dibenzofulvene and the free amino acid after decarboxylation. researchgate.netchimia.ch Further heating to higher temperatures, generally above 200°C, leads to the decomposition of the amino acid backbone itself. nih.gov For the parent L-phenylalanine, decomposition processes are observed at temperatures above 260°C. researchgate.netnih.gov The decomposition of the brominated phenyl ring would occur at even higher temperatures. The entire analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. nih.govmostwiedzy.pl

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The DSC curve for this compound would reveal key thermodynamic transitions. An endothermic peak corresponding to the melting point of the compound is expected. For comparison, unprotected L-phenylalanine exhibits complex thermal behavior with endothermic peaks between 262.1°C and 292.4°C, corresponding to simultaneous melting and decomposition. researchgate.net The presence of the large, rigid Fmoc group and the bromine substituent on the phenyl ring will significantly influence the crystal packing and thus the melting point of this compound compared to the parent amino acid. Following the melting, endothermic events corresponding to the multi-step decomposition process, consistent with the mass losses observed in TGA, would be visible.

The data below is a representative summary of expected thermal events for a typical Fmoc-amino acid, contextualized for this compound, based on published literature on similar compounds. uoguelph.caresearchgate.netchimia.chnih.govresearchgate.net

| Analytical Technique | Temperature Range (°C) | Observed Event | Interpretation |

|---|---|---|---|

| TGA | < 120 | Minor Mass Loss | Loss of residual solvent (e.g., water). uoguelph.ca |

| ~120 - 200 | Significant Mass Loss | Cleavage of the Fmoc protecting group. researchgate.netchimia.ch | |

| > 250 | Further Mass Loss | Decomposition of the 3-bromo-L-phenylalanine backbone. nih.govresearchgate.net | |

| DSC | Variable (compound specific) | Endothermic Peak | Melting of the crystalline solid. |

| > 250 | Multiple Endothermic Peaks | Decomposition corresponding to TGA mass loss stages. researchgate.net |

Advanced hyphenated techniques (e.g., LC-MS/MS, GC-MS/MS)

Advanced hyphenated techniques are indispensable for the definitive identification and quantification of this compound and its derivatives. These methods combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common and powerful technique for the analysis of Fmoc-protected amino acids. researchgate.net The compound is first separated from a mixture using a liquid chromatograph, typically employing reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov The use of Fmoc as a derivatizing agent is known to enhance the chromatographic retention and improve signal intensity in electrospray ionization (ESI) mass spectrometry. researchgate.net

Following separation, the analyte enters the mass spectrometer. In ESI, the molecule is ionized, most commonly forming the protonated molecule [M+H]⁺. For this compound (C₂₄H₂₀BrNO₄, Molecular Weight: 466.34 g/mol avantorsciences.com), the expected parent ion would have an m/z (mass-to-charge ratio) corresponding to its isotopic pattern. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance), a characteristic isotopic pattern with two major peaks separated by 2 Da ([M+H]⁺ and [M+H+2]⁺) would be observed, confirming the presence of a single bromine atom.